4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline
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Overview
Description
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a chemical compound with the molecular formula C8H5ClF5N. It belongs to the aniline family and is categorized as a halogenated organic compound. This compound is a white, crystalline solid that is soluble in polar organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the reaction of 4-chloroaniline with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the reaction. The product is then purified through crystallization or distillation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: It can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but contains a nitro group instead of the pentafluoroethyl group.
4-Chloro-1,2-phenylenediamine: Contains an additional amino group compared to 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline.
Uniqueness
This compound is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5N/c9-4-1-2-6(15)5(3-4)7(10,11)8(12,13)14/h1-3H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUYBSWCFCRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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